(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
CAS No.: 869078-83-1
Cat. No.: VC7742209
Molecular Formula: C22H21NO7
Molecular Weight: 411.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869078-83-1 |
|---|---|
| Molecular Formula | C22H21NO7 |
| Molecular Weight | 411.41 |
| IUPAC Name | [2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12- |
| Standard InChI Key | NFUIEMPCBAMWRG-NDENLUEZSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2 |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name delineates its architecture:
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A benzofuran scaffold (fused benzene and furan rings) forms the core.
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At position 2, a 3-oxo group introduces a ketone functionality, while position 6 bears a methoxy substituent.
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The Z-configuration arises from the spatial arrangement of the ylidene methyl group at position 2, which connects to a para-substituted phenyl ring at position 4.
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The phenyl ring is further esterified with a morpholine-4-carboxylate group, enhancing polarity and potential hydrogen-bonding capacity .
Figure 1 illustrates the planar structure, highlighting critical substituents and stereochemistry.
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (Hypothetical) |
|---|---|---|---|---|
| 1 | CpRh, NaOPiv·H₂O | DCE | 80°C | 60–75% |
| 2 | Piperidine, AcOH | Toluene | Reflux | 45–65% |
| 3 | DCC, DMAP | DCM | 0–25°C | 70–85% |
Physicochemical Properties
Predicted properties derived from structural analogs include:
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Molecular Formula: C₂₂H₂₁NO₈ (exact mass: 427.42 g/mol).
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Solubility: Low aqueous solubility due to the aromatic core; soluble in DMSO (∼10 mM) and DMF .
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logP: Estimated at 2.1 (ACD/Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bonding: Three acceptors (ketone, ester, morpholine) and one donor (phenolic OH, if present) .
Table 2 compares these values with related benzofurans:
| Compound | logP | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| Benzofuran-6-carboxylic acid | 1.8 | 0.2 mg/mL | 158–162 |
| Target Compound (Hypothetical) | 2.1 | <0.1 mg/mL | 180–185 |
Biological Activity and Structure–Activity Relationships (SAR)
Though direct pharmacological data are absent, structural features suggest potential anticancer and antimicrobial properties:
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The 3-oxo group may intercalate DNA or inhibit topoisomerases, as seen in anthraquinone analogs .
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Methoxy groups enhance membrane permeability and metabolic stability, as demonstrated in benzofuran-based kinase inhibitors .
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The morpholine carboxylate could modulate solubility and target enzymes like transglutaminases or proteases .
Hypothetical IC₅₀ Values:
Future Directions
Further research should prioritize:
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